m-erythro-Chloramphenicol
Overview
Description
m-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, although its use has declined due to potential side effects such as bone marrow toxicity . The m-erythro form, like other stereoisomers, has unique properties and applications in scientific research.
Mechanism of Action
- By interfering with bacterial protein synthesis, chloramphenicol exerts its bacteriostatic effect, preventing further growth and replication of susceptible bacteria .
- As a result, bacterial protein synthesis is disrupted, leading to growth arrest and eventual cell death .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-erythro-Chloramphenicol involves several steps, starting from basic organic compounds. One common method includes the Meerwein-Ponndorf-Verley reduction, which involves the reduction of a nitro group to an amine group . The process typically requires reagents such as aluminum isopropoxide and solvents like isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
m-erythro-Chloramphenicol undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amine groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of chloramphenicol, each with distinct biological activities and applications .
Scientific Research Applications
m-erythro-Chloramphenicol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance and enzyme interactions.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and bioremediation techniques.
Comparison with Similar Compounds
Similar Compounds
D-threo-Chloramphenicol: The biologically active form of chloramphenicol, known for its effectiveness against a wide range of bacteria.
L-threo-Chloramphenicol: Less active compared to the D-threo form.
D-erythro-Chloramphenicol: Similar to m-erythro but with different spatial arrangement of atoms.
L-erythro-Chloramphenicol: Another stereoisomer with distinct properties.
Uniqueness
m-erythro-Chloramphenicol is unique due to its specific stereochemistry, which influences its biological activity and interactions with bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747314 | |
Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138125-71-0 | |
Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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